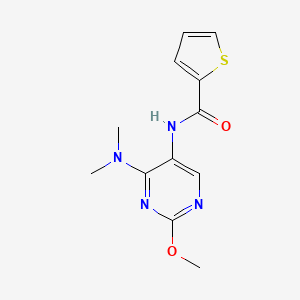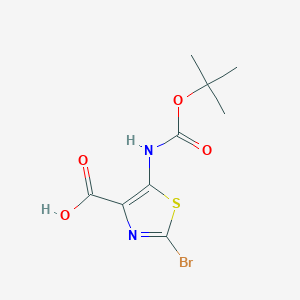![molecular formula C15H12BrFO3 B2801781 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 384857-26-5](/img/structure/B2801781.png)
3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde” is a chemical compound with the CAS Number: 384857-26-5 . It has a molecular weight of 339.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12BrFO3/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 339.16 . It is recommended to be stored at a temperature of 28 C .Applications De Recherche Scientifique
Synthesis and Chemical Intermediates
Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate : This compound is synthesized starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde. It's an important intermediate in the synthesis of HIV-1 integrase inhibitors (Boros et al., 2007).
Synthesis of Chalcone Derivatives : The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde from vanillin and its conversion to chalcone derivatives has been reported. These derivatives have been evaluated for their antioxidant activity (Rijal, Haryadi, & Anwar, 2022).
Bioconversion and Metabolism Studies
Metabolism in Fungi : The white rot fungus Bjerkandera adusta has been studied for its ability to produce halogenated organic compounds, including brominated and chlorinated methoxybenzaldehyde metabolites (Beck, Lauritsen, Patrick, & Cooks, 2000).
Unexpected Formation During Bromination : The bromination of 3-hydroxybenzaldehyde can lead to the formation of unexpected products like 2-bromo-3-hydroxybenzaldehyde, demonstrating the complexity of chemical reactions involving similar compounds (Otterlo, Michael, Fernandes, & Koning, 2004).
Pharmaceutical and Therapeutic Research
Synthesis of Drug Intermediates : This compound is used in the synthesis of key intermediates for drug discoveries, demonstrating its importance in medicinal chemistry (Nishimura & Saitoh, 2016).
Antimicrobial Screening : Certain derivatives synthesized from bromo-2-fluorobenzaldehyde have been tested for their antimicrobial activities, indicating potential therapeutic applications (Jagadhani, Kundalikar, & Karale, 2014).
Crystallography and Structural Analysis
- Crystal Structures of Derivatives : The crystal structures of various benzaldehyde derivatives, including those related to 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde, have been determined, contributing to our understanding of their chemical properties (Chumakov et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYNEHJVJMNYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2801699.png)
![Ethyl 4-[(3-amino-2-oxochromen-4-yl)amino]benzoate](/img/structure/B2801703.png)
![Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate](/img/structure/B2801704.png)

![N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2801707.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)



![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)

![1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2801719.png)
![Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B2801720.png)

